5-Oxopyrrolidine-3-carboxylic acid

Description

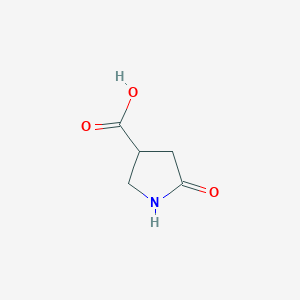

Structure

3D Structure

Properties

IUPAC Name |

5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHQYZRBCSHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7268-43-1 | |

| Record name | 5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Clinical and Pathophysiological Implications of Aberrant 5 Oxopyrrolidine 3 Carboxylic Acid Levels

Pyroglutamic Acidosis (5-Oxoprolinuria)

Pyroglutamic acidosis, or 5-oxoprolinuria, is a metabolic disorder characterized by the accumulation of 5-oxoproline in the body. orpha.netijccm.org This accumulation can result from both inherited genetic defects and acquired factors. While it is considered a rare cause of high anion gap metabolic acidosis, it is increasingly being recognized, particularly in adult cases. ijccm.orgresearchgate.net The disorder has been identified in patients worldwide, with at least 70 cases reported in over 50 families for the inherited form. orpha.net

Association with High Anion Gap Metabolic Acidosis

The accumulation of 5-oxoproline, an organic acid, leads to a condition known as high anion gap metabolic acidosis (HAGMA). ijccm.orgwikipedia.orgshmabstracts.orgwikipedia.orgnjmonline.nlnih.govnih.gov This type of acidosis occurs when there is an excess of acid in the body, which is reflected in a calculated value called the anion gap. wikipedia.org An anion gap greater than 12 mEq/L is generally considered high. wikipedia.org The buildup of 5-oxoproline contributes to the unmeasured anions in the blood, thereby increasing the anion gap. shmabstracts.orgnjmonline.nl HAGMA is a common finding in hospitalized patients and can be caused by various conditions, including lactic acidosis, ketoacidosis, and kidney failure. researchgate.netwikipedia.org However, the presence of 5-oxoprolinuria as the underlying cause is often underdiagnosed. researchgate.netnih.gov

Inborn Errors of Metabolism and Genetic Predispositions

Several inborn errors of metabolism, which are genetic disorders that disrupt normal metabolic processes, can lead to the accumulation of 5-oxoproline. wikipedia.orgt3db.capharmacompass.com These conditions are typically inherited in an autosomal recessive manner. orpha.netorpha.net Chronically high levels of pyroglutamic acid are associated with at least five such inborn errors of metabolism. hmdb.cafoodb.ca

Glutathione (B108866) synthetase deficiency is a rare autosomal recessive disorder caused by mutations in the GSS gene, which provides instructions for making the enzyme glutathione synthetase. orpha.netmedlineplus.gov This enzyme is crucial for the final step in the synthesis of glutathione. orpha.net A deficiency in this enzyme leads to a reduction in glutathione levels. orpha.net This, in turn, disrupts the feedback inhibition of the γ-glutamyl cycle, leading to the overproduction and accumulation of 5-oxoproline. orpha.net The clinical presentation of glutathione synthetase deficiency can range from mild, with only hemolytic anemia, to severe, with metabolic acidosis, neurological symptoms, and recurrent bacterial infections. medlineplus.gov

5-Oxoprolinase deficiency is a very rare autosomal recessive disorder characterized by a deficiency in the enzyme 5-oxoprolinase. wikipedia.orgorpha.net This enzyme is responsible for converting 5-oxoproline to glutamate (B1630785). orpha.netpnas.org A deficiency in this enzyme leads to the accumulation of 5-oxoproline in the body and its excretion in the urine (5-oxoprolinuria). orpha.netnih.gov Symptoms can be heterogeneous and may include renal stone formation, enterocolitis, and intellectual disability. orpha.net

Hawkinsinuria is a rare inborn error of tyrosine metabolism that can also lead to the accumulation of 5-oxoproline. wikipedia.orgt3db.capharmacompass.com It is an autosomal dominant condition caused by a deficiency of the enzyme 4-hydroxyphenylpyruvic acid dioxygenase. orpha.net This results in metabolic acidosis and the excretion of a unique amino acid metabolite called hawkinsin (B1218168) in the urine. orpha.net The accumulation of 5-oxoproline is thought to be a contributing factor to the metabolic acidosis seen in this condition. t3db.ca

Propionic acidemia is a rare autosomal recessive organic acidemia caused by a deficiency of the enzyme propionyl-CoA carboxylase. wikipedia.orgnih.gov This enzyme is involved in the breakdown of certain amino acids and fats. wikipedia.org While the primary metabolic disturbance is the accumulation of propionic acid, elevated levels of 5-oxoproline have also been associated with this condition. wikipedia.orgt3db.capharmacompass.com The disorder typically presents in early infancy with symptoms such as poor feeding, vomiting, and lethargy, and can lead to serious long-term complications. wikipedia.org

Acquired Pyroglutamic Acidosis

Acquired pyroglutamic acidosis is a serious and potentially fatal metabolic disorder characterized by a high anion gap. mdpi.comnih.gov It arises from disruptions in the gamma-glutamyl cycle, a key pathway for glutathione synthesis and recycling. rupahealth.com

Certain medications can induce the accumulation of pyroglutamic acid, leading to acidosis. A systematic review of 131 cases found that paracetamol (acetaminophen), beta-lactamase-resistant penicillins (like flucloxacillin), and vigabatrin (B1682217) are notable culprits. mdpi.comnih.gov

Paracetamol (Acetaminophen): Chronic use of paracetamol, even at therapeutic doses, is a primary factor. nih.gov It depletes glutathione stores, which in turn disrupts the normal feedback inhibition of the gamma-glutamyl cycle, leading to an overproduction of pyroglutamic acid. ucalgary.casemanticscholar.org In a review of 131 patients with acquired pyroglutamic acidosis, at least 92% were on paracetamol therapy for more than 10 days. nih.govresearchgate.net

Beta-Lactamase-Resistant Penicillins: These antibiotics, such as flucloxacillin, can also contribute to pyroglutamic acid accumulation. litfl.com It is speculated that they may inhibit the enzyme 5-oxoprolinase, which is responsible for the breakdown of pyroglutamic acid. mdpi.combmj.com In the same review of 131 cases, 32% of patients were taking a β-lactamase-resistant penicillin. nih.govresearchgate.net

Vigabatrin: This anticonvulsant medication has also been associated with pyroglutamic acidosis. litfl.com Vigabatrin can affect the metabolism of glutamic acid, potentially increasing the synthesis of pyroglutamic acid. mdpi.com Approximately 2.3% of the 131 reviewed cases were on vigabatrin. nih.govresearchgate.net

The following table summarizes the key drugs implicated in acquired pyroglutamic acidosis and their proposed mechanisms of action.

| Drug | Proposed Mechanism of Action |

| Paracetamol (Acetaminophen) | Depletes glutathione, leading to overproduction of pyroglutamic acid. ucalgary.casemanticscholar.org |

| Beta-Lactamase-Resistant Penicillins | May inhibit the enzyme 5-oxoprolinase, preventing the breakdown of pyroglutamic acid. mdpi.combmj.com |

| Vigabatrin | Affects glutamic acid metabolism, potentially increasing pyroglutamic acid synthesis. mdpi.com |

Several risk factors can increase an individual's susceptibility to developing acquired pyroglutamic acidosis, often in conjunction with the use of the aforementioned drugs. nih.govresearchgate.net These factors frequently lead to a state of glutathione depletion. semanticscholar.org

Malnutrition and Alcohol-Use Disorder: Both conditions can lead to poor nutritional status and depleted glutathione levels, creating a vulnerable state for pyroglutamic acid accumulation. mdpi.comnih.gov

Renal Failure: Impaired kidney function can hinder the excretion of pyroglutamic acid, leading to its buildup in the blood. mdpi.combmj.com A study of 131 patients found that 41% experienced kidney function deterioration. mdpi.comnih.gov

Sepsis and Infection: Systemic infections and sepsis can increase metabolic demand and oxidative stress, consuming glutathione and predisposing individuals to pyroglutamic acidosis. nih.govlitfl.com In a review of 131 cases, 69% of patients had an ongoing infection. nih.govresearchgate.net

Pregnancy: This physiological state can also be a risk factor, potentially due to altered metabolic demands and nutritional status. litfl.comscirp.org

A systematic review highlighted the prevalence of these risk factors in patients with acquired pyroglutamic acidosis.

| Risk Factor | Prevalence in 131 Reviewed Cases |

| Female Sex | 79% nih.govresearchgate.net |

| Age 51 years or older | 66% nih.govresearchgate.net |

| Pre-existing conditions (e.g., undernutrition, alcohol-use disorder, kidney disease) | 74% nih.govresearchgate.net |

| Ongoing Infection | 69% nih.govresearchgate.net |

The clinical presentation of pyroglutamic acidosis is often related to the underlying metabolic acidosis. ucalgary.ca Common signs and symptoms include:

Diminished Consciousness: This can range from confusion to coma and was observed in 60% of patients in a systematic review. nih.govresearchgate.net

Kussmaul Breathing: Deep, labored breathing is a classic compensatory response to metabolic acidosis and was present in 56% of the reviewed cases. nih.govresearchgate.net

Nausea and Vomiting: These gastrointestinal symptoms were reported in 27% of patients. nih.govresearchgate.net

Association with Specific Disease States

Aberrant levels of 5-oxopyrrolidine-3-carboxylic acid have also been linked to specific chronic diseases, highlighting its role in broader pathological processes.

Neurodegenerative Diseases, including Alzheimer's Disease

Oxidative stress is a known contributor to the pathology of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Some research suggests that compounds derived from this compound may have a protective role. For instance, certain derivatives have been shown to protect neuronal cells from beta-amyloid-induced toxicity by reducing reactive oxygen species. researchgate.net Additionally, inhibitors of certain enzymes, which can be derived from 5-oxopyrrolidine-2-carboxylic acid, are being investigated for therapeutic potential in Alzheimer's disease. google.com

Diabetes Mellitus and Oxidative Stress

The link between this compound, diabetes, and oxidative stress is multifaceted.

Oxidative Stress in Diabetes: Chronic hyperglycemia in diabetes leads to increased production of reactive oxygen species, causing oxidative stress. rupahealth.com This, in turn, can impair glutathione turnover, a process for which pyroglutamic acid is a marker. rupahealth.com

Pyroglutamic Acid Levels in Diabetes: Studies have shown that dietary supplementation with pyroglutamic acid can improve glucose and lipid metabolism in animal models of type 2 diabetes. cambridge.orgresearchgate.net It appears to do so by down-regulating genes involved in gluconeogenesis. cambridge.org Conversely, some studies in humans have observed decreased levels of pyroglutamic acid in gestational diabetes mellitus, suggesting a complex and potentially context-dependent relationship. frontiersin.org

Polycystic Ovary Syndrome (PCOS) and Oxidative Stress

Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder and a common cause of female infertility, often associated with metabolic abnormalities and oxidative stress. nih.govresearchgate.net Emerging research has identified a significant link between elevated levels of this compound and the pathophysiology of PCOS. nih.govnih.gov

Studies have shown that the cumulus cells surrounding oocytes in women with PCOS have significantly higher concentrations of L-pyroglutamic acid. nih.govnih.gov This accumulation is associated with reduced synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govresearchgate.net The depletion of GSH leads to increased oxidative stress within the cumulus cells, which is believed to negatively impact the quality of oocytes. nih.govnih.gov

The molecular mechanisms underlying these changes involve alterations in the expression of genes within the γ-glutamyl cycle. In women with PCOS, there is a noted increase in the expression of OPLAH, the gene involved in pyroglutamic acid synthesis, and a decrease in the expression of glutathione synthetase (GSS), the enzyme responsible for a key step in GSH production. nih.govnih.gov Concurrently, there is an increased expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response, suggesting a compensatory mechanism to combat the heightened oxidative stress. nih.gov

These findings suggest that the elevated levels of this compound in the follicular environment of women with PCOS are a marker of impaired glutathione metabolism and heightened oxidative stress, contributing to the diminished oocyte quality often observed in this condition. nih.govresearchgate.netnih.gov

Table 1: Research Findings on this compound in PCOS

| Finding | Implication | Reference(s) |

| Increased L-pyroglutamic acid in cumulus cells of women with PCOS. | Marker of metabolic disturbance in the follicular environment. | nih.govnih.gov |

| Decreased glutathione (GSH) synthesis in PCOS cumulus cells. | Heightened oxidative stress, potentially impairing oocyte quality. | nih.gov |

| Increased gene expression of OPLAH in PCOS. | Enhanced production of pyroglutamic acid. | nih.govnih.gov |

| Decreased gene expression of GSS in PCOS. | Impaired glutathione synthesis. | nih.govnih.gov |

| Increased expression of Nrf2 in PCOS. | Cellular response to combat increased oxidative stress. | nih.gov |

Cancer (e.g., Prostate Cancer, Colorectal Cancer, Breast Cancer, Melanoma)

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. nih.gov These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the prostate, breast, and melanoma. nih.govresearchgate.net

Hydrazone-containing derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as particularly potent cytotoxic agents against human triple-negative breast cancer (TNBC) MDA-MB-231 cells, prostate carcinoma PPC1 cells, and melanoma A375 cells. nih.gov In general, certain compounds showed greater activity against the melanoma cell line. nih.gov

Further studies have explored the structure-activity relationship of these derivatives. For instance, a hydrazone derivative with an N'-(4-methylbenzylidene) moiety was found to be the most cytotoxic in both prostate adenocarcinoma and melanoma cells in both monolayer and 3D culture models. Another derivative, with an N'-(4-bromobenzylidene) group, exhibited the most significant inhibitory effect on cancer cell migration. nih.gov

The anticancer activity of these compounds is not limited to a single mechanism. Molecular docking studies suggest that some of these derivatives may act as multikinase inhibitors, targeting key proteins involved in cancer cell proliferation and survival. nih.gov The 5-oxopyrrolidine scaffold is a component of various biologically active molecules and its incorporation into novel chemical structures continues to be a promising strategy in the development of new anticancer therapies. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Hydrazone derivatives | Prostate (PPC1), Breast (MDA-MB-231), Melanoma (A375) | Cytotoxicity | nih.gov |

| N'-(4-methylbenzylidene) hydrazone | Prostate (PPC1), Melanoma (A375) | High cytotoxicity in 2D and 3D models | nih.gov |

| N'-(4-bromobenzylidene) hydrazone | Not specified | Inhibition of cell migration | nih.gov |

| Multikinase inhibitors | Not specified | Potential to target multiple cancer signaling pathways | nih.gov |

Inflammatory Conditions (e.g., Rheumatoid Arthritis, Asthma, Eosinophilic Esophagitis)

The 5-oxopyrrolidine ring is a key structural feature in molecules with anti-inflammatory properties. frontiersin.org In the context of rheumatoid arthritis, a chronic autoimmune inflammatory disorder, a derivative of this compound, namely (4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-oxo pyrrolidine-3-carboxylic acid), has been identified. frontiersin.org This compound, found in Colchicum luteum, demonstrated strong binding affinities to key inflammatory mediators, cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), in computational studies. frontiersin.org This suggests a potential mechanism for its anti-inflammatory effects.

In the realm of respiratory inflammatory conditions, metabolomic studies have identified L-pyroglutamic acid as a potential biomarker in asthma. One study found that lower urinary levels of L-pyroglutamic acid at birth were associated with the development of recurrent wheezing in childhood. mdpi.com Another study on eosinophilic asthma identified L-pyroglutamic acid as one of the metabolic biomarkers associated with the balance of T-helper (Th1/Th2) and regulatory T/T-helper 17 (Treg/Th17) cells, which are crucial in the immune response in asthma. frontiersin.orgnih.gov A traditional Chinese medicine formula was found to decrease the levels of L-pyroglutamic acid in a mouse model of eosinophilic asthma, correlating with reduced inflammation. nih.gov

While direct research on the role of this compound in eosinophilic esophagitis is limited, the findings in related eosinophilic conditions like asthma suggest a potential involvement of this metabolic pathway in the inflammatory processes of such diseases.

Table 3: this compound in Inflammatory Conditions

| Condition | Finding | Potential Implication | Reference(s) |

| Rheumatoid Arthritis | A derivative showed strong binding to COX-2 and TNF-α. | Direct anti-inflammatory action. | frontiersin.org |

| Asthma | Lower neonatal urinary levels associated with recurrent wheezing. | Early life metabolic programming of asthma risk. | mdpi.com |

| Eosinophilic Asthma | Identified as a metabolic biomarker linked to immune cell balance. | Involvement in the immunopathology of the disease. | frontiersin.orgnih.gov |

| Eosinophilic Asthma | Treatment that reduced inflammation also lowered its levels. | A potential therapeutic target or marker of treatment response. | nih.gov |

Renal Dysfunction and Kidney Disease

Elevated levels of this compound (pyroglutamic acid) are increasingly recognized as a cause of high anion gap metabolic acidosis (HAGMA), particularly in patients with renal dysfunction. njmonline.nlnih.govnih.govoup.com The kidneys play a crucial role in the clearance of 5-oxoproline, and in cases of renal failure, its excretion is diminished, leading to its accumulation in the blood. njmonline.nltandfonline.com

This condition, known as 5-oxoprolinuria or pyroglutamic acidosis, is often multifactorial. nih.gov In patients with chronic kidney disease or acute kidney injury, the risk of developing 5-oxoproline-induced HAGMA is heightened, especially with the concurrent use of certain medications like acetaminophen (B1664979). nih.govnih.govnih.gov Acetaminophen can deplete intracellular stores of glutathione, a key molecule in the γ-glutamyl cycle. nih.govresearchgate.net This depletion disrupts the cycle's normal function, leading to an overproduction and accumulation of 5-oxoproline. njmonline.nlresearchgate.net

Case reports have detailed instances of severe metabolic acidosis in patients with end-stage renal disease on hemodialysis who were receiving standard doses of acetaminophen. nih.gov In these cases, the impaired renal clearance of 5-oxoproline was a significant contributing factor to its toxic accumulation. nih.gov The resolution of the metabolic acidosis upon discontinuation of the offending drug underscores the clinical significance of this interaction in patients with compromised kidney function. nih.gov Therefore, in patients with renal impairment and unexplained HAGMA, 5-oxoproline accumulation should be considered as a potential underlying cause. njmonline.nlnih.govoup.comtandfonline.com

Liver Dysfunction and Hepatotoxicity

The liver is the primary site of glutathione synthesis, and as such, liver function is intrinsically linked to the γ-glutamyl cycle and the metabolism of this compound. njmonline.nltaylorandfrancis.com Conditions that lead to diminished liver function can impair the body's ability to produce and regenerate glutathione, potentially leading to its depletion. njmonline.nl

This depletion of glutathione is a key factor in the development of 5-oxoproline accumulation and the subsequent metabolic acidosis. njmonline.nl Chronic alcohol abuse, a common cause of liver disease, is a known risk factor for glutathione depletion and has been associated with cases of 5-oxoproline-induced metabolic acidosis. njmonline.nlscirp.org

Furthermore, the metabolism of certain drugs known for their hepatotoxicity, such as acetaminophen, is closely tied to glutathione levels. nih.govmosaicdx.com In cases of acetaminophen overdose, the depletion of hepatic glutathione stores is a central event in the cascade leading to liver damage. nih.gov While the accumulation of 5-oxoproline is more commonly associated with chronic acetaminophen use rather than acute toxicity, it highlights the liver's central role in managing xenobiotics and maintaining glutathione homeostasis. nih.govnih.gov Increased levels of pyroglutamic acid and glutathione have been suggested to reflect the hepatotoxicity of certain substances by indicating a disturbance in glutathione metabolism. taylorandfrancis.com

Sepsis and Critical Illness

In the context of sepsis and critical illness, significant metabolic derangements are common, and the accumulation of this compound (pyroglutamic acid) has been identified as a contributor to high anion gap metabolic acidosis (HAGMA) in these patients. fortunejournals.comnih.govlitfl.com Sepsis is a state of severe oxidative stress, which can lead to the depletion of glutathione stores. fortunejournals.comnih.govresearchgate.net

The depletion of glutathione disrupts the negative feedback inhibition of the γ-glutamyl cycle, leading to an overproduction of γ-glutamyl cysteine, which is then shunted towards the formation of 5-oxoproline. njmonline.nllitfl.com This results in an accumulation of 5-oxoproline in the blood, contributing to metabolic acidosis. nih.govlitfl.com

Studies have shown that septic patients have higher serum and urine levels of pyroglutamic acid compared to healthy individuals. nih.govresearchgate.net This elevation in pyroglutamic acid is often accompanied by lower levels of glutamate and decreased activity of glutathione peroxidase, an important antioxidant enzyme. nih.govresearchgate.net These findings suggest that elevated pyroglutamic acid can serve as a biomarker for glutathione depletion in critically ill septic patients. nih.govresearchgate.net

The accumulation of 5-oxoproline is not only a marker of metabolic distress but may also have prognostic implications. researchgate.net While some studies have not found a direct association with mortality, high levels of pyroglutamic acid have been linked to worse outcomes in certain patient subgroups. researchgate.net The presence of 5-oxoproline-induced HAGMA in critically ill patients is often multifactorial, with coexisting conditions such as renal failure and malnutrition playing a significant role. nih.govlitfl.com

Synthetic Methodologies and Derivative Development of 5 Oxopyrrolidine 3 Carboxylic Acid

Synthetic Routes for 5-Oxopyrrolidine-3-carboxylic Acid

The preparation of this compound can be achieved through several synthetic pathways. These methods are crucial for obtaining the core structure for further modification and development of novel derivatives.

Acid-Catalyzed Cyclization of Glutamic Acid

A fundamental method for synthesizing the pyrrolidinone ring is through the acid-catalyzed cyclization of glutamic acid. This process involves the intramolecular condensation of the amino and carboxyl groups of glutamic acid, typically under thermal conditions, to form the five-membered lactam ring of what is also known as pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid). google.compnas.org While this method directly yields the 2-carboxylic acid isomer, it highlights a common strategy for forming the 5-oxopyrrolidine core. The synthesis of the 3-carboxylic acid isomer often involves starting materials like itaconic acid, which can react with amines to form the desired pyrrolidinone structure. nih.govmdpi.comnih.govresearchgate.net For instance, the reaction of itaconic acid with 2-amino-4-chlorophenol (B47367) at reflux, followed by treatment with sodium hydroxide (B78521) and acidification, yields 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov Similarly, reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux produces 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov

Incorporation of Isotopic Labels for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. For this compound, stable isotopes like ¹³C can be incorporated into the pyrrolidine (B122466) ring. This allows researchers to track the cleavage of bonds and the formation of intermediates using techniques like variable-time NMR. The use of isotopically labeled precursors, such as [U-¹³C]glutamine, enables the study of metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov Mass spectrometry is then employed to detect and quantify the labeled isotopic tracers in metabolites, providing insights into the activity of various intracellular metabolic pathways. creative-proteomics.com For example, [¹⁴C]glutamic acid can be cyclized to produce [¹⁴C]-5-oxoproline, which can then be used in enzymatic assays to study its conversion to glutamate (B1630785). pnas.org This approach is crucial for understanding the role of 5-oxoproline in metabolic cycles like the γ-glutamyl cycle. pnas.org

Design and Synthesis of Analogues and Derivatives

The modification of the this compound scaffold is a key strategy for developing new therapeutic agents. These modifications can be made at various positions on the lactam ring and can include the introduction of different functional groups.

Modification at Lactam Ring Positions (1, 2, 3, 4)

Modifications at the lactam ring of this compound are extensively explored to create diverse analogues.

Position 1 (Nitrogen): A variety of substituents can be introduced at the nitrogen atom. For example, reacting itaconic acid with different amines, such as 2-amino-4-methylphenol (B1222752) or 4-chlorobenzaldehyde, leads to N-substituted derivatives. mdpi.com The synthesis of 1-(aryl)-5-oxopyrrolidine-3-carboxylic acids is a common strategy. nih.govmdpi.comelsevierpure.comsemanticscholar.org

Position 2: Modifications at the C2 position have been shown to be important for biological activity. The presence of an aromatic substituent at C2, along with a bulky hydrophobic group on the nitrogen, has been found to be essential for cytotoxic activity in certain cancer cell lines. mdpi.com

Position 3 (Carboxylic Acid): The carboxylic acid group at position 3 is a versatile handle for derivatization. It can be converted to esters, amides, and hydrazides. nih.govmdpi.comsemanticscholar.org For instance, esterification with methanol (B129727) and sulfuric acid yields the corresponding methyl ester, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358). nih.govmdpi.comnih.govsemanticscholar.org These hydrazides serve as precursors for a wide range of heterocyclic derivatives. nih.govsemanticscholar.orgresearchgate.net

Position 4: Substitutions at the C4 position have also been investigated. For example, derivatives with heterocyclic moieties at this position have been synthesized and evaluated for their antioxidant activity. semanticscholar.orgresearchgate.net

The following table summarizes some of the synthesized derivatives with modifications at different positions of the lactam ring.

| Derivative Name | Modification Position(s) | Starting Materials | Reference |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1 | Itaconic acid, 2-amino-4-chlorophenol | nih.gov |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1 | Itaconic acid, 2-amino-4-methylphenol | mdpi.com |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | 1, 3 | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, Methanol, H₂SO₄ | nih.govsemanticscholar.org |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 1, 3 | Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, Hydrazine hydrate | nih.govsemanticscholar.org |

| (S/R)-N-Butyl lactam methyl ester | 1, 3 | (S/R)-4-lactam acid precursor, Methanol, EDC, DMAP | mdpi.com |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1, 4 | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | semanticscholar.orgresearchgate.net |

Chiral Hydroxyl Group Introduction

The introduction of chiral hydroxyl groups can significantly influence the biological activity of this compound derivatives. While direct hydroxylation methods are not extensively detailed in the provided context, the synthesis of derivatives starting from hydroxyl-containing precursors is a common approach. For example, the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives utilizes 2-aminophenol (B121084), incorporating a hydroxyl group on the N-phenyl substituent from the start. nih.govmdpi.comelsevierpure.commdpi.comnih.gov The stereochemistry of these compounds is crucial, and methods like the Castagnoli–Cushman reaction can be employed to synthesize stereochemically defined lactam carboxylic acids. The resolution of racemic mixtures, for instance, through enzymatic methods using α-chymotrypsin, can yield enantiopure esters of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids. researchgate.net

Pyrrolidine Analogues and Constrained Structures

The synthesis of pyrrolidine analogues and constrained structures based on the this compound scaffold aims to explore the structure-activity relationship further. The core pyrrolidinone structure is a five-membered lactam ring. ontosight.ai By introducing various substituents, the conformational flexibility of the molecule can be altered. For instance, the synthesis of fully substituted 5-oxopyrrolidines has been achieved by combining the Castagnoli–Cushman reaction with directed Pd-catalyzed C(sp³)–H functionalization. rsc.org This approach allows for the introduction of aryl appendages, creating stereochemically dense and constrained structures. rsc.org Furthermore, the synthesis of derivatives with fused heterocyclic rings, such as benzimidazoles, introduces additional rigidity to the molecular framework. mdpi.com These constrained structures can provide a better fit for specific biological targets.

Derivatives with Specific Functional Groups (e.g., Sulfonyl Esters, Hydrazones, Azoles)

The versatile scaffold of this compound allows for the introduction of various functional groups, leading to derivatives with a wide range of chemical properties and potential biological activities. These modifications are typically achieved through reactions involving the carboxylic acid moiety or by introducing substituents onto the pyrrolidine ring.

Sulfonyl Esters:

Derivatives bearing a sulfonyl ester group have been synthesized, though they are less common in the surveyed literature compared to other functionalized analogs. The synthesis of 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids has been accomplished through the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165 °C). researchgate.net This method provides a direct route to incorporate the sulfonamide functionality, which is a well-known pharmacophore in medicinal chemistry.

Hydrazones:

Hydrazone derivatives of this compound are extensively studied due to their synthetic accessibility and broad spectrum of biological activities. ktu.ltnih.govmdpi.com The general synthetic route involves a two-step process. First, the carboxylic acid is converted to its corresponding methyl ester, often by refluxing in methanol with a catalytic amount of sulfuric acid. nih.govmdpi.com The resulting ester is then subjected to hydrazinolysis with hydrazine monohydrate to yield the key intermediate, 5-oxopyrrolidine-3-carbohydrazide (B1650037). nih.govmdpi.com

This hydrazide serves as a versatile building block for the synthesis of a diverse library of hydrazones. Condensation of the hydrazide with various aromatic and heterocyclic aldehydes or ketones, typically in a suitable solvent like 2-propanol or ethanol, affords the target hydrazones. ktu.ltnih.govmdpi.com In some cases, a catalytic amount of acid, such as hydrochloric or acetic acid, is used to facilitate the reaction. ktu.lt The formation of E/Z isomers due to restricted rotation around the CO-NH bond has been observed in the NMR spectra of some hydrazone derivatives. researchgate.net

Table 1: Examples of Synthesized Hydrazone Derivatives and their Starting Aldehydes

| Starting Aldehyde/Ketone | Resulting Hydrazone Moiety | Reference(s) |

| Aromatic Aldehydes | N'-Arylmethylidene-5-oxopyrrolidine-3-carbohydrazide | ktu.ltnih.gov |

| 2-Thiophenecarboxaldehyde | N'-(Thiophen-2-ylmethylidene)-5-oxopyrrolidine-3-carbohydrazide | nih.govmdpi.com |

| 5-Nitro-2-thiophenecarboxaldehyde | N'-(5-Nitrothiophen-2-ylmethylidene)-5-oxopyrrolidine-3-carbohydrazide | nih.govnih.gov |

| 5-Nitrofurfural | N'-(5-Nitrofuran-2-ylmethylidene)-5-oxopyrrolidine-3-carbohydrazide | nih.govmdpi.com |

Azoles:

Azole-containing derivatives of this compound, including pyrroles, pyrazoles, and benzimidazoles, have been synthesized and investigated for their biological potential. nih.govnih.govmdpi.com The synthetic strategies for these compounds often utilize the carbohydrazide intermediate.

Pyrroles and Pyrazoles: The condensation of 5-oxopyrrolidine-3-carbohydrazide with 1,3-dicarbonyl compounds is a common method for constructing five-membered heterocyclic rings. For instance, reaction with hexane-2,5-dione in the presence of acetic acid yields N-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives. ktu.ltnih.gov Similarly, condensation with pentane-2,4-dione, often catalyzed by hydrochloric acid, leads to the formation of pyrazole-containing compounds. ktu.ltnih.gov

Benzimidazoles: Benzimidazole (B57391) derivatives can be prepared by reacting the carboxylic acid with o-phenylenediamines. For example, heating 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 1,2-diaminobenzene leads to the formation of the corresponding benzimidazole derivative. ktu.edu Another approach involves the reaction of the carboxylic acid with o-phenylenediamine (B120857) in the presence of hydrochloric acid. nih.gov

The synthesis of these derivatives highlights the utility of this compound as a versatile starting material for creating a diverse range of heterocyclic compounds with potential applications in various fields of chemistry and biology. mdpi.com

Role as a Chiral Synthon and Building Block in Asymmetric Synthesis

(3S)-5-Oxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid, is a valuable chiral building block in asymmetric synthesis. researchgate.netmalayajournal.org Its rigid, cyclic structure and multiple functional groups provide a stereochemically defined scaffold for the synthesis of more complex chiral molecules. The inherent chirality of this compound can be exploited to control the stereochemical outcome of subsequent reactions, making it a powerful tool for the synthesis of enantiomerically pure compounds. smolecule.com

The utility of this compound as a chiral synthon stems from its ability to serve as a starting material for the preparation of a wide array of chiral molecules, including aza-analogues of paraconic acids and other biologically active compounds. psu.edu Its applications in asymmetric synthesis include its use as a chiral auxiliary to induce chirality in target molecules.

Preparation of Chiral Bio-Active Compounds

The chiral nature of this compound makes it an excellent starting material for the synthesis of enantiomerically pure bioactive compounds. psu.eduthieme-connect.com Its rigid framework allows for the introduction of various substituents with a high degree of stereocontrol.

One notable application is in the synthesis of aza-analogues of paraconic acids, which are a class of biologically active γ-butyrolactones. psu.edu By replacing the oxygen atom in the lactone ring with a nitrogen atom, novel aza-analogues with potential biological activity can be obtained. For instance, enantiomerically pure methyl esters of (2R,3S)- and (2S,3R)-5-oxo-2-pentylpyrrolidine-3-carboxylic acid have been synthesized with high enantiomeric excess (99% and 98% ee, respectively). psu.edu

Furthermore, the this compound scaffold is a common structural feature in many bioactive molecules. thieme-connect.com Its derivatives have been explored for various therapeutic applications, including the development of inhibitors for enzymes such as InhA from Mycobacterium tuberculosis. nih.gov The synthesis of stereochemically dense 5-oxopyrrolidines through methods like the Castagnoli–Cushman reaction combined with Pd-catalyzed C(sp3)–H functionalization has led to the identification of BACE-1 inhibitors with sub-micromolar activity. rsc.org

Resolution of Racemic Mixtures

This compound and its derivatives are instrumental in the resolution of racemic mixtures, a critical process for obtaining enantiomerically pure compounds for pharmaceutical and other applications. thieme-connect.comresearchgate.net Both enzymatic and chemical methods have been successfully employed for this purpose.

Enzymatic Resolution:

Enzymatic resolution has proven to be a highly effective method for separating the enantiomers of this compound esters. psu.edugoogle.com This technique leverages the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer over the other.

For example, the racemic mixture of methyl trans-5-oxo-2-pentylpyrrolidine-3-carboxylate has been resolved using α-chymotrypsin and pig-liver acetone (B3395972) powder. psu.edu α-Chymotrypsin selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the resulting acid and the unreacted ester, both in high enantiomeric excess. psu.edu Pancreatin and cholesterol esterase have also been utilized for the enzymatic resolution of racemic 4-aryl-2-oxo-pyrrolidine-3-carboxylic acid esters. google.comgoogle.com The reaction is typically carried out in a buffered aqueous solution, and after about 50% conversion, the product and the remaining substrate can be separated. google.com

Table 2: Enzymes Used in the Resolution of this compound Derivatives

| Enzyme | Substrate | Outcome | Reference(s) |

| α-Chymotrypsin | Methyl trans-5-oxo-2-pentylpyrrolidine-3-carboxylate | Enantiomerically pure acid and ester | psu.edu |

| Pig-liver acetone powder | Methyl trans-5-oxo-2-pentylpyrrolidine-3-carboxylate | Enantiomerically pure acid and ester | psu.edu |

| Pancreatin | 4-Aryl-2-oxo-pyrrolidine-3-carboxylic acid esters | Resolution of racemates | google.comgoogle.com |

| Cholesterol esterase | 4-Aryl-2-oxo-pyrrolidine-3-carboxylic acid esters | Resolution of racemates | google.comgoogle.com |

Chemical Resolution:

Chemical methods for resolving racemic this compound derivatives often involve the use of chiral auxiliaries or resolving agents. One approach involves the use of a "chiral ammonia (B1221849) equivalent," such as (S)- or (R)-O-(α-phenylethyl)hydroxylamine. thieme-connect.com This chiral amine reacts with a suitable precursor to form diastereomeric lactams, which can then be separated by chromatography. Subsequent removal of the chiral auxiliary via hydrogenation yields the individual enantiomers of the desired carboxylic acid. thieme-connect.com

Another strategy is the formation of diastereomeric salts using a chiral resolving agent. For instance, the resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid has been achieved using (S)-phenylalanine benzylamide. researchgate.net The diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization.

Research Methodologies and Analytical Techniques for 5 Oxopyrrolidine 3 Carboxylic Acid

Detection and Quantification in Biological Matrices

Mass spectrometry is a cornerstone technique for the analysis of 5-Oxopyrrolidine-3-carboxylic acid, valued for its high sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ions to identify and quantify compounds. When coupled with liquid chromatography (LC), which separates compounds in a mixture prior to analysis, the resulting LC-MS/MS technique becomes a powerful tool for analyzing complex biological samples like plasma and urine. nih.govnih.govnih.gov For carboxylic acids, electrospray ionization (ESI) is a commonly used technique, often in negative ion mode, which detects the deprotonated molecule [M-H]⁻ corresponding to the carboxylate anion. researchgate.net

LC-MS/MS-based proteomics, which involves the analysis of peptides from protein digestion, is a powerful application of this technology. nih.gov This approach combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of MS. nih.gov The technique is highly effective for identifying and quantifying small molecules within biological fluids. nih.gov

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇NO₃ | nih.gov |

| Molecular Weight | 129.11 g/mol | nih.gov |

| Exact Mass | 129.042593085 Da | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a molecule's elemental formula. researchgate.net This capability is critical for distinguishing this compound from other compounds that may have the same nominal mass but a different elemental composition. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve the high resolution necessary for this work. nih.gov The precision of HRMS is instrumental in confirming the identity of metabolites in complex samples and is considered a definitive method for structural confirmation. researchgate.net This technique is particularly valuable in drug discovery and metabolomics for studying protein-ligand interactions and identifying endogenous ligands bound to proteins. nih.gov

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net For a small molecule like this compound, this process is not "sequencing" in the way it is for a peptide, but rather a method of structural elucidation. ethz.chnih.gov The specific fragmentation pattern serves as a structural fingerprint. By inducing fragmentation through methods like collision-induced dissociation (CID), characteristic product ions are generated that correspond to specific substructures of the molecule, confirming its identity. researchgate.net This high specificity allows for the confident identification of the compound even in complex biological matrices. nih.gov

Untargeted metabolomics aims to comprehensively measure all small molecules (metabolites) in a biological sample to investigate metabolic changes associated with a particular state. semanticscholar.org LC-HRMS, particularly using techniques like HPLC-ESI-QTOF-MS (High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry), is a primary tool for these studies. ugr.es In such an experiment, this compound would be detected along with hundreds or thousands of other metabolites. ugr.es Its identification would be achieved by comparing its accurate mass and retention time to known standards or by matching its fragmentation spectrum (from MS/MS data) to spectral libraries and databases. semanticscholar.orgekb.eg This approach allows researchers to discover unexpected metabolic pathways or biomarkers without a pre-existing hypothesis. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. nih.gov In the ¹H NMR spectrum of this compound derivatives, characteristic signals confirm the presence of the 5-oxopyrrolidine ring. For instance, the protons of the COCH₂, CH, and NCH₂ groups typically appear as multiplets in specific regions of the spectrum. The presence of the carboxylic acid proton (COOH) is confirmed by a distinct, often broad, singlet signal at a high chemical shift (downfield), typically above 12 ppm. nih.govmdpi.com Similarly, ¹³C NMR provides confirmation of the carbon skeleton, with the carbonyl carbons of the lactam and carboxylic acid groups showing characteristic resonances at the downfield end of the spectrum. nih.govnih.gov

Table 2: Representative ¹H NMR Chemical Shifts for the this compound Core Structure

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity |

|---|---|---|

| COCH ₂ | 2.56–2.72 | Multiplet |

| CH | 3.26–3.42 | Multiplet |

| NCH ₂ | 3.76–3.95 | Multiplet |

| COOH | ~12.7 | Singlet (broad) |

Note: Data derived from spectra of N-substituted derivatives. nih.govmdpi.com

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and high-throughput immunoassay technique used for quantifying specific substances in a sample. raybiotech.com While primarily used for large molecules like proteins, it can be adapted for small molecules like this compound through a competitive assay format.

In a typical competitive ELISA for a small molecule, a known amount of the target molecule is conjugated to a carrier protein and immobilized on a microplate well. The sample to be tested is mixed with a specific primary antibody that recognizes the target molecule and added to the well. The free molecule in the sample competes with the immobilized molecule for binding to the antibody. After a washing step, a secondary antibody linked to an enzyme is added, which binds to the primary antibody. A substrate is then added that produces a measurable colorimetric signal upon reaction with the enzyme. The signal intensity is inversely proportional to the concentration of the target molecule in the original sample. This method allows for the rapid and sensitive quantification of the compound in numerous samples simultaneously. raybiotech.com

Chromatographic Methods (e.g., Reversed-Phase C18, HILIC)

Chromatographic techniques are fundamental to the analysis of this compound and its derivatives, enabling their separation, identification, and quantification in complex mixtures. Reversed-phase chromatography, particularly with C18 columns, is a widely used method for separating various organic compounds, including carboxylic acids. teledyneisco.com This technique separates molecules based on their hydrophobicity. For polar compounds like carboxylic acids that may have poor retention on traditional C18 columns, derivatization can be employed to enhance their chromatographic behavior and detection. nih.govnih.gov For instance, fluorogenic labeling can be used for the sensitive analysis of acidic drugs in pharmaceutical formulations. nih.gov The use of alternative solvents in reversed-phase liquid chromatography is also being explored to develop greener analytical methods. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative and often complementary approach to reversed-phase chromatography. sielc.comresearchgate.net HILIC is particularly well-suited for the separation of highly polar compounds that are weakly retained in reversed-phase systems. researchgate.netsigmaaldrich.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase that facilitates the partitioning of polar analytes. researchgate.net The retention mechanism in HILIC can be influenced by factors such as buffer pH and concentration, allowing for the fine-tuning of selectivity for compounds like this compound. sigmaaldrich.com

| Technique | Principle | Stationary Phase Example | Mobile Phase Example | Suitable For |

|---|---|---|---|---|

| Reversed-Phase (RP) | Separation based on hydrophobicity. | C18 (octadecylsilane) | Water/Acetonitrile or Methanol (B129727) gradients | Non-polar to moderately polar compounds. Polar compounds may require derivatization. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Silica, Zwitterionic phases (e.g., ZIC-HILIC) | High organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer | Highly polar and hydrophilic compounds. sigmaaldrich.com |

Organic Acids Test (OAT) for Clinical Assessment

The Organic Acids Test (OAT) is a comprehensive metabolic screen that measures the levels of various organic acids in urine. These organic acids are byproducts of cellular metabolism and their analysis can provide valuable insights into metabolic function and potential imbalances. mosaicdx.com The OAT can be used to assess a wide range of metabolic processes, including energy production, neurotransmitter metabolism, and detoxification pathways. mosaicdx.comrupahealth.com Elevated levels of specific organic acids can indicate metabolic distress or dysfunction. For example, pyroglutamic acid, a related compound, can be an indicator of issues with glutamine or glutathione (B108866) metabolism. nih.govhmdb.ca While not directly measuring this compound, the OAT provides a broader metabolic context that can be relevant for understanding the biochemical environment in which this compound functions.

Enzymatic Assays for Characterization

Pyroglutamate (B8496135) Aminopeptidase Activity Measurement

Pyroglutamic acid (also known as 5-oxoproline) is structurally related to this compound. wikipedia.org It is a derivative of glutamic acid or glutamine where the amino group cyclizes to form a lactam. nih.govwikipedia.org This compound is a metabolite in the glutathione cycle and can be converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. wikipedia.org N-terminal glutamine and glutamic acid residues in proteins can also be enzymatically converted to pyroglutamate by glutaminyl cyclases. wikipedia.org Enzymatic assays measuring the activity of enzymes like pyroglutamate aminopeptidase, which cleaves pyroglutamic acid from the N-terminus of peptides, are crucial for understanding the metabolism and function of pyroglutamate-containing molecules.

In Vitro and In Vivo Research Models

Cell Culture Studies (e.g., Hepatocytes, Microglial Cells, Cancer Cell Lines)

Hepatocytes: Primary human hepatocytes (PHHs) and hepatocyte-like cell lines are essential in vitro models for studying drug metabolism and hepatotoxicity. nih.govmdpi.comresearchgate.net These cells can be cultured in various formats, including monolayers and co-cultures with other liver cells like Kupffer cells, to better mimic the in vivo liver environment. nih.govamericanchemistry.com Such models are used to investigate the effects of compounds on liver function and viability. mdpi.com

Microglial Cells: As the resident immune cells of the central nervous system, microglia play a critical role in neuroinflammation. nih.gov In vitro models using microglial cell lines (e.g., HMC3) or primary microglia are used to study the inflammatory response to various stimuli, such as lipopolysaccharide (LPS) and fatty acids. nih.govmdpi.com These studies often measure the release of inflammatory mediators like cytokines and the production of reactive oxygen species to assess the pro- or anti-inflammatory effects of test compounds. mdpi.com

Cancer Cell Lines: A wide variety of cancer cell lines are utilized to investigate the anticancer potential of novel compounds, including derivatives of this compound. vu.ltnih.govnih.govresearchgate.netmdpi.comnih.govmdpi.comnih.gov Researchers use these cell lines to assess cytotoxicity, effects on cell viability, and the ability to inhibit cell migration. vu.ltnih.govnih.gov Studies have explored the effects of these derivatives on various cancer types, including melanoma, triple-negative breast cancer, pancreatic carcinoma, and lung adenocarcinoma. vu.ltnih.govresearchgate.netmdpi.com

| Cell Line | Cancer Type | Reference |

|---|---|---|

| IGR39 | Melanoma | vu.ltnih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | vu.ltnih.govnih.govresearchgate.net |

| Panc-1 | Pancreatic Carcinoma | vu.ltnih.govresearchgate.net |

| A375 | Melanoma | nih.gov |

| PPC1 | Prostate Adenocarcinoma | nih.gov |

| A549 | Lung Adenocarcinoma | researchgate.netmdpi.comnih.govmdpi.com |

Animal Models (e.g., Rats for DNA Synthesis, Memory Studies)

Animal models, particularly rats, are invaluable for in vivo studies of the physiological and behavioral effects of compounds. For instance, rat models are used to investigate the impact of substances on memory and learning. nih.govnih.govmdpi.com Neuroinflammation and memory impairment can be induced in rats using agents like lipopolysaccharide (LPS), and the potential protective effects of test compounds can then be evaluated through behavioral tests. nih.gov These studies often involve assessing different types of memory, such as spatial and recognition memory, and may also include biochemical analyses of brain tissue to elucidate the underlying mechanisms of action. nih.govnih.gov

Clinical Studies for Metabolic Acidosis and Disease Associations

Detailed Research Findings from Clinical Cases and Reviews

Multiple clinical reports describe patients presenting with severe metabolic acidosis and neurological symptoms like confusion or diminished consciousness. researchgate.netnih.govscispace.com A systematic literature review analyzing 121 individuals found that acquired pyroglutamic acidosis was diagnosed in patients with unexplained metabolic acidosis, all of whom had strongly positive test results for the compound and a significantly elevated anion gap. mdpi.com The fatality rate in this cohort was 18%, highlighting the severity of the condition. mdpi.com

The primary associations are with factors that deplete glutathione or inhibit the γ-glutamyl cycle. Chronic acetaminophen (B1664979) (paracetamol) use is a frequently cited cause, as its metabolism consumes glutathione stores. tandfonline.comlitfl.comnih.gov This is often exacerbated by other conditions like malnutrition, sepsis, renal or hepatic dysfunction, and chronic alcohol use, which further deplete glutathione. nih.govmdpi.comnih.gov Another significant association is the concurrent use of β-lactamase-resistant penicillins, such as flucloxacillin, which inhibit the enzyme 5-oxoprolinase responsible for breaking down 5-oxoproline. litfl.commdpi.comnih.gov

The following tables summarize key data from clinical findings.

Table 1: Profile of Patients with 5-Oxoprolinuria-Induced Metabolic Acidosis

| Patient Demographic/Characteristic | Reported Findings from Clinical Reviews | References |

|---|---|---|

| Gender | A majority of reported cases occur in females (approximately 73-79%). | mdpi.comresearchgate.net |

| Age | Predominantly affects adults, with a mean reported age of 51-55 years. | mdpi.comresearchgate.net |

| Common Clinical Features | Diminished consciousness (60%), Kussmaul breathing (56%), nausea or vomiting (27%). | mdpi.com |

| Laboratory Findings | High anion gap, bicarbonate levels often below 10 mmol/L, elevated creatinine (B1669602) in some cases (34%). | mdpi.comresearchgate.net |

Table 2: Major Associated Factors in Acquired 5-Oxoprolinuria

| Factor Category | Specific Associated Factor | Mechanism/Note | References |

|---|---|---|---|

| Medications | Acetaminophen (Paracetamol) | Depletes glutathione stores through its metabolite NAPQI. Found in over 90% of cases. | litfl.commdpi.com |

| Flucloxacillin | Inhibits the enzyme 5-oxoprolinase, preventing the breakdown of 5-oxoproline. | litfl.commdpi.com | |

| Vigabatrin (B1682217) | Affects the metabolism of glutamic acid, potentially increasing 5-oxoproline synthesis. | mdpi.com | |

| Co-morbidities / Conditions | Sepsis | Increases oxidative stress and consumes glutathione. | tandfonline.comlitfl.com |

| Malnutrition / Undernutrition | Leads to substrate deficiency for glutathione synthesis. | mdpi.comnih.gov | |

| Renal or Hepatic Impairment | Reduces clearance of 5-oxoproline and may impair the γ-glutamyl cycle. | litfl.comnih.govnih.gov | |

| Chronic Alcohol Use | Contributes to glutathione depletion. | nih.govmdpi.com |

Other Disease Associations

Beyond its role in metabolic acidosis, the core structure of this compound has been investigated as a scaffold for developing new therapeutic agents. Separate from the clinical context of metabolic acidosis, synthetic derivatives of this compound have been studied for potential antimicrobial and anticancer activities. nih.govnih.gov Research has shown that certain derivatives exhibit promising in vitro activity against multidrug-resistant Gram-positive pathogens, such as Staphylococcus aureus, and some have demonstrated anticancer effects in human lung adenocarcinoma cell models. nih.govmdpi.com These studies explore the therapeutic potential of the chemical structure itself, rather than its role as a metabolic byproduct.

Therapeutic Potential and Biotechnological Applications of 5 Oxopyrrolidine 3 Carboxylic Acid Derivatives

Cognitive Enhancement and Neuroprotective Effects

The core structure of 5-oxopyrrolidine is found in many bioactive molecules and natural products used in the treatment of central nervous system (CNS) diseases. rsc.org This has spurred investigations into the potential of its derivatives for cognitive enhancement and neuroprotection.

Improvement of Memory and Learning Capabilities

Certain 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated antihypoxic effects, which can be linked to improved cognitive function under conditions of reduced oxygen supply. Studies on animal models have shown that these compounds can mitigate the effects of hypoxia, suggesting a potential for enhancing memory and learning processes that are sensitive to oxygen deprivation. The analgesic activity observed in some of these derivatives further points to their interaction with neurological pathways.

Management of Anxiety

(R)-5-Oxopyrrolidine-2-carboxylic acid, also known as D-Pyroglutamic acid, a related compound, has been shown to exhibit anti-anxiety effects. targetmol.com It is believed to work by releasing GABA, an inhibitory neurotransmitter, from the cerebral cortex. targetmol.com This mechanism of action is a key target for many anxiolytic drugs. Research in rat models has demonstrated its efficacy in simple approach-avoidance conflict situations, a common test for anxiety. targetmol.com

Potential for Treating Neurodegenerative Diseases

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for CNS diseases. rsc.org Derivatives are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease. rsc.orgvulcanchem.com One area of focus is the inhibition of the BACE-1 enzyme, which is involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's. rsc.orgresearchgate.net Specifically, fully substituted 5-oxopyrrolidines have been found to inhibit the BACE-1 enzyme with sub-micromolar activity. rsc.org

Antimicrobial and Antifungal Activities of Derivatives

In an era of increasing antimicrobial resistance, the development of novel antimicrobial agents is a critical area of research. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown considerable promise in this field.

Inhibition of Fungal Pathogens (e.g., Fusarium graminearum, Phytophthora infestans)

Research has demonstrated the antifungal properties of various derivatives. For instance, certain rhein (B1680588) derivatives have shown strong inhibitory effects against Fusarium graminearum. mdpi.com Additionally, extracts of Origanum elongatum, containing various phytochemicals, have exhibited significant inhibitory effects on the mycelial growth of Phytophthora infestans, the pathogen responsible for late blight in potatoes and tomatoes. frontiersin.org Methanolic extracts, in particular, showed complete inhibition at a concentration of 5 mg/mL. frontiersin.org One study found that a hydrazone derivative bearing a 5-nitrothien-2-yl moiety showed promising activity against azole-resistant Aspergillus fumigatus strains. lsmu.ltmdpi.com

Antibacterial Properties

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile. lsmu.ltmdpi.comnih.gov Some of these compounds have shown promising activity against vancomycin-intermediate S. aureus strains. mdpi.com Furthermore, a hydrazone with a 5-nitrothien-2-yl fragment was found to be more potent than the antibiotic cefuroxime (B34974) against several tested bacterial strains. nih.govnih.govmdpi.com Another hydrazone with a benzylidene moiety showed very strong inhibition of S. aureus. nih.govmdpi.com Additionally, certain 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids have exhibited bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis. osi.lv

Interactive Data Table of Antimicrobial Activity

Below is a summary of the antimicrobial activities of selected this compound derivatives.

| Derivative Class | Target Organism | Observed Effect |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Staphylococcus aureus, Enterococcus faecalis, Clostridium difficile | Structure-dependent antimicrobial activity lsmu.ltmdpi.comnih.gov |

| Hydrazone with a 5-nitrothien-2-yl fragment | Various bacterial strains | Surpassed the activity of cefuroxime nih.govnih.govmdpi.com |

| Hydrazone with a benzylidene moiety | Staphylococcus aureus | Very strong inhibition nih.govmdpi.com |

| 5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids | Bacillus subtilis | Bacteriostatic activity osi.lv |

| Hydrazone with a 5-nitrothien-2-yl moiety | Azole-resistant Aspergillus fumigatus | Promising activity lsmu.ltmdpi.com |

| Rhein derivatives | Fusarium graminearum | Strong inhibitory effects mdpi.com |

| Origanum elongatum extracts | Phytophthora infestans | Significant inhibitory effects on mycelial growth frontiersin.org |

Anticancer Potential of Derivatives

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Their chemical structure allows for modifications that can enhance their cytotoxicity towards cancer cells while potentially maintaining lower toxicity in non-cancerous cells.

The anticancer activity of these derivatives has been demonstrated through their ability to inhibit the growth and spread of various cancer cell lines. The effectiveness of these compounds is highly dependent on their specific chemical substitutions.

Hydrazone derivatives have shown significant cytotoxic effects. mdpi.comresearchgate.net For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that hydrazones had the most potent effect on cancer cell lines. mdpi.comnih.gov Specifically, a hydrazone derivative with an N'-(4-methylbenzylidene) moiety was identified as the most cytotoxic compound against prostate adenocarcinoma (PPC-1) and melanoma (A375) cells. mdpi.com Another derivative, featuring an N'-(4-bromobenzylidene) group, was found to be the most effective inhibitor of cancer cell migration in a 'wound healing' assay. mdpi.comacs.org

Further research into novel hydrazones incorporating a diphenylamine (B1679370) moiety also demonstrated significant anticancer activity. researchgate.netnih.gov Compounds with 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene substitutions were particularly effective at killing cancer cells in both 2D and 3D culture models, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.netnih.gov In contrast, derivatives with 2,5-dimethoxybenzylidene and 2,4,6-trimethoxybenzylidene groups were more effective at inhibiting cell migration. researchgate.netnih.gov

The substitution on the phenyl ring of the 5-oxopyrrolidine structure is also critical. Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown structure-dependent anticancer activity against human lung adenocarcinoma cells (A549). rsc.org The introduction of a 3,5-dichloro substitution significantly enhanced this activity, reducing A549 cell viability to 21.2%. rsc.org A 5-fluorobenzimidazole derivative with this same 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in the A549 cell culture model. rsc.org

| Derivative Class/Substituent | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 1-(2,4-difluorophenyl) hydrazone with N'-(4-methylbenzylidene) | Prostate (PPC-1), Melanoma (A375) | High cytotoxicity | mdpi.com |

| 1-(2,4-difluorophenyl) hydrazone with N'-(4-bromobenzylidene) | Breast (MDA-MB-231), Prostate (PPC-1), Melanoma (A375) | Inhibition of cell migration | mdpi.comacs.org |

| 1-(3,5-dichloro-2-hydroxyphenyl) derivative | Lung (A549) | Reduced cell viability by 78.8% | rsc.org |

| Diphenylamine hydrazone with 2-hydroxybenzylidene | Melanoma (IGR39), Breast (MDA-MB-231) | High cytotoxicity in 2D and 3D models | researchgate.netnih.gov |

| Diphenylamine hydrazone with 2,4,6-trimethoxybenzylidene | Melanoma (IGR39), Breast (MDA-MB-231) | Inhibition of cell migration | researchgate.netnih.gov |

Anti-Inflammatory Properties of Derivatives

The pyrrolidinone core is also a key feature in compounds developed for their anti-inflammatory properties. Research indicates that these derivatives can modulate inflammatory processes through various mechanisms.

Derivatives of this compound have been shown to interfere with key inflammatory pathways. For example, certain hydrazone derivatives are believed to exert their anti-inflammatory effects by interacting with and inhibiting enzymes like COX-2 through hydrophobic interactions within the enzyme's active site. The (3S) stereoisomer, in particular, is noted for its anti-inflammatory and antioxidant properties, making it a candidate for developing treatments for inflammatory conditions.

A significant aspect of the anti-inflammatory potential of these compounds is their ability to inhibit matrix metalloproteinases (MMPs). MMPs are a family of enzymes that degrade extracellular matrix proteins and are overexpressed in pathological conditions like arthritis.

A study focused on synthesizing novel this compound derivatives reported their evaluation as anti-inflammatory agents via the inhibition of MMP-2 and MMP-9. Several of the synthesized compounds, particularly those labeled 3d, 3e, and 3f, which bear benzoyl-triazole groups, were identified as quite promising inhibitors of these specific MMPs.

| Derivative Class/Substituent | Target | Observed Effect | Reference |

|---|---|---|---|

| Hydrazone derivatives | Inflammatory Pathways (e.g., COX-2) | Modulation via hydrophobic interactions | |

| Derivatives with benzoyl-triazole groups (3d, 3e, 3f) | MMP-2, MMP-9 | Promising inhibitory activity | |

| 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid | MMP-2, MMP-9 | Inhibitory activity |

Potential as Pharmacological Agents in Specific Organ Systems

While the anticancer and anti-inflammatory applications are areas of active research, the exploration of these derivatives in other specific organ systems is an emerging field.

Based on the available research, there is currently no specific information detailing the effects of this compound derivatives on hepatocyte growth or liver regeneration. Studies on other chemical scaffolds, such as caffeoylquinic acid derivatives, have investigated effects on liver cells, but these have focused on lipid accumulation in HepG2 cells rather than regenerative processes.

Drug Discovery and Development

Derivatives of this compound serve as versatile scaffolds in the development of new therapeutic agents. mdpi.comelsevierpure.com Their unique chemical structure allows for various modifications, leading to compounds with a wide range of pharmacological properties. ontosight.ai

As Precursors for Other Amino Acids

This compound and its analogs are valuable precursors in the synthesis of other amino acids and complex molecules. lookchem.com Their chiral nature makes them particularly useful in asymmetric synthesis, where they can be used to create specific stereoisomers of amino acids and other bioactive compounds. This is crucial in drug development, as the biological activity of a molecule can be highly dependent on its stereochemistry. The synthesis often involves the cyclization of 2-methylenesuccinic acid with various amines.

As Components of Bioactive Peptides

The this compound motif is a key component in the synthesis of bioactive peptides and peptidomimetics. evitachem.comglpbio.com Its incorporation into a peptide chain can influence the peptide's conformation and stability, potentially enhancing its biological activity and resistance to enzymatic degradation. This makes these derivatives valuable building blocks for creating novel peptide-based drugs. evitachem.com

Development of Enzyme Inhibitors and Receptor Antagonists

Derivatives of this compound have shown significant promise as inhibitors of various enzymes and as antagonists for specific receptors, making them attractive candidates for drug development in several therapeutic areas. ontosight.aiontosight.ai

Researchers have synthesized and evaluated a range of these derivatives for their potential as anti-inflammatory, antimicrobial, and anticancer agents. mdpi.comresearchgate.netmdpi.com For instance, certain 1-substituted this compound derivatives have been investigated as potent anti-inflammatory agents by targeting matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. researchgate.net

In the realm of infectious diseases, derivatives have demonstrated notable antibacterial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov Some hydrazone derivatives, in particular, have shown potent inhibition of bacterial growth and biofilm formation. mdpi.comnih.gov

Furthermore, the 5-oxopyrrolidine scaffold is a key feature in the development of receptor antagonists. A notable example is the development of selective antagonists for the endothelin (ET) receptors, particularly the ET(A) receptor, which are implicated in various cardiovascular diseases. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine-3-carboxylic acid core can lead to highly potent and orally bioavailable ET(A) antagonists. nih.gov Additionally, derivatives have been identified as antagonists for the relaxin-3/RXFP3 system, which is involved in stress, appetite, and motivation, highlighting their potential for treating related disorders. nih.gov

Recent research has also focused on the development of BACE-1 inhibitors based on the this compound scaffold. researchgate.netrsc.orgrsc.org BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. The synthesis of fully substituted 5-oxopyrrolidines has yielded compounds with sub-micromolar inhibitory activity against BACE-1. rsc.orgrsc.org

The anticancer potential of these derivatives is another active area of research. Studies have shown that various substituted this compound derivatives exhibit cytotoxic effects against a range of cancer cell lines, including lung, breast, and prostate cancer, as well as melanoma. mdpi.comnih.govmdpi.com The mechanism of action is often linked to the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. mdpi.com

| Derivative Class | Target | Therapeutic Area |

| Hydrazones | Bacteria, Cancer Cells | Infectious Diseases, Oncology |

| Pyrrolidine-3-carboxylic acids | Endothelin Receptors | Cardiovascular Diseases |

| Substituted 5-oxopyrrolidines | BACE-1 | Neurodegenerative Diseases |

| Azoles and Hydrazones | Cancer Cells | Oncology |

Applications in Biotechnology

Beyond their direct therapeutic applications, this compound and its derivatives are valuable tools in various biotechnological applications, particularly in the fields of biomarker discovery and metabolomics.

Biomarker Discovery

Certain derivatives of this compound have been identified as potential biomarkers for the consumption of specific foods. For example, (2S,3'S)-alpha-Amino-2-carboxy-5-oxo-1-pyrrolidinebutanoic acid has been detected in some types of mushrooms. hmdb.ca This suggests that its presence in biological samples could indicate dietary intake of these foods. Further research in this area could lead to the identification of other derivatives as biomarkers for various physiological or pathological states.

Metabolomic Profiling and Diagnostic Tools

In the context of metabolomics, this compound is a key metabolite in the γ-glutamyl cycle, a critical pathway for glutathione (B108866) synthesis and recycling. Genetic defects in this cycle can lead to the accumulation of 5-oxoproline (a related compound) and result in metabolic acidosis. The study of this compound and its derivatives within metabolic pathways can provide insights into cellular metabolism and may aid in the development of diagnostic tools for metabolic disorders. The ability to synthesize and analyze these compounds allows researchers to probe enzyme function and metabolic fluxes in various biological systems.

| Application | Specific Compound/Derivative | Utility |

| Biomarker of Food Intake | (2S,3'S)-alpha-Amino-2-carboxy-5-oxo-1-pyrrolidinebutanoic acid | Indicates consumption of certain mushrooms. hmdb.ca |

| Metabolomic Studies | This compound | Elucidates the γ-glutamyl cycle and related metabolic disorders. |

Future Directions and Emerging Research Areas

Elucidation of Detailed Molecular Mechanisms of Action

While preliminary studies have hinted at the biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives, a comprehensive understanding of their molecular mechanisms of action remains largely to be uncovered. Current research suggests that these compounds may exert their effects through various pathways, including enzyme inhibition and the modulation of cellular signaling cascades.